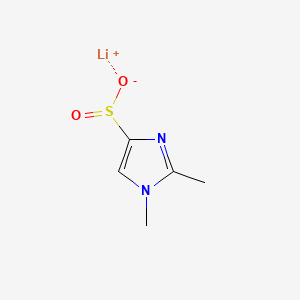

lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate, commonly known as LiDMS, is an organic compound that is widely used in scientific research as a lithium ion source. It is a salt composed of lithium ions and the anion of dimethyl-1H-imidazole-4-sulfinate (DMS). It is a colorless, water-soluble solid with a melting point of 218 °C and a boiling point of 220 °C. LiDMS is a commercially available compound and is often used in biochemical and physiological experiments.

Applications De Recherche Scientifique

Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate is widely used in scientific research applications, particularly in biochemical and physiological experiments. It is often used as a source of lithium ions for the study of ion transport across biological membranes. It is also used in the study of enzyme-catalyzed reactions, as an electrolyte in fuel cells, and as a reagent in organic synthesis.

Mécanisme D'action

Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate is a source of lithium ions, which are necessary for many biochemical and physiological processes. Lithium ions can affect the activity of enzymes, the transport of ions across membranes, and other physiological processes.

Biochemical and Physiological Effects

Lithium ions are essential for many biochemical and physiological processes. They are involved in signal transduction pathways, the regulation of gene expression, and the maintenance of cell homeostasis. In addition, lithium ions can affect the activity of enzymes, the transport of ions across membranes, and other physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate in laboratory experiments is its high solubility in water, which makes it easy to use and manipulate. In addition, its low melting point makes it easy to store and handle. However, there are some limitations to using Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate in laboratory experiments. It is a relatively expensive compound, and its reactivity can be unpredictable in some conditions.

Orientations Futures

There are many potential future directions for research involving Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate. These include further investigation into its biochemical and physiological effects, its use as a source of lithium ions in fuel cells, and its use as a reagent in organic synthesis. In addition, further research into the synthesis of Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate and its reactivity in different conditions could lead to new applications for this compound.

Méthodes De Synthèse

Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate can be synthesized by reacting lithium hydroxide with dimethyl-1H-imidazole-4-sulfinate (lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate) in an aqueous solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 40 °C). The product can be isolated by filtration or precipitation and then dried.

Propriétés

IUPAC Name |

lithium;1,2-dimethylimidazole-4-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.Li/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZGUDULKZQFHW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=CN1C)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiN2O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)

![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)

![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)

![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)

![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)

![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)

![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)